molecular formula C12H18O4 B1664528 12-Hydroxyjasmonic acid CAS No. 140631-27-2

12-Hydroxyjasmonic acid

Cat. No. B1664528
M. Wt: 226.27 g/mol
InChI Key: RZGFUGXQKMEMOO-BSANDHCLSA-N
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Description

12-Hydroxyjasmonic acid is a metabolite of jasmonic acid . It is a plant-produced aromatic compound related to plant growth, development, and stress response . It is a derivative of jasmonic acid with similar biological activity .


Synthesis Analysis

12-Hydroxyjasmonic Acid Glucoside is a COI1-JAZ-Independent Activator of Leaf-Closing Movement in Samanea saman . The leaf closure of isolated Samanea pinnae is induced upon stereospecific recognition of (−)-LCF, but not by its enantiomer, (+)- ent -LCF, and that the nonglucosylated derivative, (−)-12-hydroxyjasmonic acid also displays weak activity .


Molecular Structure Analysis

The chemical formula of 12-Hydroxyjasmonic acid is C12H18O4 . Its exact mass is 226.12 and its molecular weight is 226.270 .


Chemical Reactions Analysis

In bioassays related to leaf movement, all other jasmonates tested were inactive, including jasmonic acid (JA) and the potent derivates JA-isoleucine and coronatine . By contrast, (−)-LCF and (−)-12-hydroxyjasmonic acid were completely inactive with respect to activation of typical JA responses .


Physical And Chemical Properties Analysis

The elemental analysis of 12-Hydroxyjasmonic acid is C, 63.70; H, 8.02; O, 28.28 .

Scientific Research Applications

Biochemical and Molecular Insights

  • Plant Development and Defense Responses : 12-Hydroxyjasmonic acid, also known as tuberonic acid, plays a crucial role in plant development and defense. It is a derivative of jasmonic acid, a key signaling molecule in plants. In Arabidopsis thaliana, the gene AtST2a encodes a hydroxyjasmonate sulfotransferase, which shows specificity for 11- and 12-hydroxyjasmonate. This sulfonation process is thought to either inactivate excess jasmonic acid or control the biological activity of 12-hydroxyjasmonic acid (Gidda et al., 2003).

  • Regulation of Plant Stress Responses : Hydroxylated jasmonates, including 12-Hydroxyjasmonic acid, are involved in regulating plant stress responses. Studies have shown that these compounds accumulate in various organs of many plant species and can influence gene expression patterns related to wound response and JA signaling (Miersch et al., 2007).

Plant Metabolism and Signaling

  • Metabolic Profiling in Arabidopsis thaliana : In a study focusing on the wound-induced accumulation of jasmonic acid and its derivatives in Arabidopsis thaliana, researchers discovered that hydroxyjasmonates, including 12-hydroxy derivatives, were enriched in specific parts of the plant. This study provides insights into the spatial and temporal dynamics of these compounds in plant metabolism and signaling (Glauser et al., 2008).

Derivatives and Biological Activity

  • Identification of New Derivatives : A study on Polygonum capitatum led to the isolation of a new hydroxyjasmonic acid derivative. This discovery adds to the understanding of the structural diversity and potential biological activities of hydroxyjasmonates (Yang et al., 2017).

  • Role in Plant Movements : 12-Hydroxyjasmonic Acid Glucoside was identified as a key activator of leaf-closing movement in Samanea saman, revealing a unique biological activity of this compound independent of the typical jasmonic acid signaling pathway (Nakamura et al., 2011).

Application in Agriculture and Pharmacology

  • Inhibition of Soybean Lipoxygenase : 12-Hydroxyjasmonic acid 12-O-β-glucoside, a derivative of 12-hydroxyjasmonic acid, demonstrated inhibitory activity against soybean lipoxygenase, suggesting potential applications in agriculture and pharmacology (Koukoulitsa et al., 2007).

  • Antifungal Activity in Postharvest Mangos : Glucopyranosyl 12-hydroxyjasmonic acid produced by Bacillus megaterium was found to inhibit the growth of anthracnose disease in postharvest mangos, indicating its potential as a natural antifungal agent (Wei et al., 2020).

Safety And Hazards

The safety data sheet of 12-Hydroxyjasmonic acid indicates that it is not classified under physical hazards, health hazards, or environmental hazards . In case of contact with eyes or skin, it is recommended to flush with plenty of water . If ingested or inhaled, immediate medical attention is required .

Future Directions

The existence of at least two separate JA signaling pathways in S. saman and that 12- O -β- d -glucopyranosyljasmonic acid exerts its leaf-closing activity through a mechanism independent of the COI1-JAZ module has been pointed out . This opens up new avenues for research into the diverse roles and mechanisms of action of jasmonates in plant physiology .

properties

IUPAC Name

2-[(1R,2R)-2-[(Z)-5-hydroxypent-2-enyl]-3-oxocyclopentyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O4/c13-7-3-1-2-4-10-9(8-12(15)16)5-6-11(10)14/h1-2,9-10,13H,3-8H2,(H,15,16)/b2-1-/t9-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZGFUGXQKMEMOO-BSANDHCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C(C1CC(=O)O)CC=CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)[C@@H]([C@H]1CC(=O)O)C/C=C\CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40420561
Record name 12-hydroxyjasmonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40420561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

12-Hydroxyjasmonic acid

CAS RN

140631-27-2
Record name 12-hydroxyjasmonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40420561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
436
Citations
Y Nakamura, A Mithöfer, E Kombrink, W Boland… - Plant …, 2011 - academic.oup.com
… derivative, (−)-12-hydroxyjasmonic acid also displays weak activity. Similarly, rapid and cell … By contrast, (−)-LCF and (−)-12-hydroxyjasmonic acid were completely inactive with respect …
Number of citations: 93 academic.oup.com
O Miersch, J Neumerkel, M Dippe, I Stenzel… - New …, 2008 - Wiley Online Library
… 12-Hydroxyjasmonic acid and its sulfated derivative could be identified in A. thaliana leaves, and a sulfotransferase specifically using 12-OH-JA as substrate was cloned (Gidda et al., …
Number of citations: 290 nph.onlinelibrary.wiley.com
G Yang, Y Ishimaru, S Hoshino, Y Muraoka… - Scientific reports, 2022 - nature.com
… saman were loaded with H 2 DCFDA for 30 min before adding 100 µM 12-hydroxyjasmonic acid glucoside (JAG), 10 µM abscisic acid (ABA), or 10 µM methyl jasmonate (MeJA). …
Number of citations: 2 www.nature.com
Y Seto, S Hamada, H Ito, C Masuta… - Bioscience …, 2011 - Taylor & Francis
Recently we reported that rice salicylic acid (SA) glucosyltransferase (OsSGT) is active toward 12-hydroxyjasmonic acid (tuberonic acid, TA) and that OsSGT gene expression is induced …
Number of citations: 21 www.tandfonline.com
E Widemann, L Miesch, R Lugan, E Holder… - Journal of Biological …, 2013 - ASBMB
Jasmonates (JAs) are a class of signaling compounds that mediate complex developmental and adaptative responses in plants. JAs derive from jasmonic acid (JA) through various …
Number of citations: 130 www.jbc.org
M Ueda, G Yang, Y Ishimaru, S Hoshino, Y Muraoka… - 2022 - researchsquare.com
… Recently, 12-hydroxyjasmonic acid glucoside (JAG) was identified as an endogenous chemical factor causing the leaf-folding of S. saman. In addition, SPORK2 was identified as an …
Number of citations: 2 www.researchsquare.com
S Haroth, K Feussner, AA Kelly, K Zienkiewicz… - Journal of Biological …, 2019 - ASBMB
… The amidohydrolases IAR3 and ILL6 contribute to jasmonoyl-isoleucine hormone turnover and generate 12-hydroxyjasmonic acid upon wounding in Arabidopsis leaves. …
Number of citations: 29 www.jbc.org
H Tsuzuki, N Kitaoka, S Inoue, K Takahashi… - …, 2023 - Wiley Online Library
Methyl jasmonate (MeJA) is a volatile jasmonate compound commonly used to induce defense responses in spermatophytes. This study reports that airborne MeJA‐d 3 , deuterated …
J Tang, D Yang, J Wu, S Chen, L Wang - Plant diversity, 2020 - Elsevier
Jasmonic acid (JA) plays important roles in plant resistance to insect herbivores. One important derivative of JA is 12-OH-JA, which is produced by two independent pathways: direct …
Number of citations: 11 www.sciencedirect.com
Y Seto, S Hamada, H Matsuura, M Matsushige… - Phytochemistry, 2009 - Elsevier
… Other candidates for the mobile signal for systemic response are tuberonic acid (TA, 12-hydroxyjasmonic acid, 4) and its glucoside (TAG, 5). These compounds were first isolated from …
Number of citations: 40 www.sciencedirect.com

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